tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
This bicyclic compound features a rigid 2-azabicyclo[2.2.1]heptane core with a tert-butyl ester group at position 2 and an aminomethyl substituent at position 2. Its stereochemistry (1S,3R,4R) is critical for asymmetric catalysis and chiral recognition in organic synthesis. The tert-butyl group enhances steric protection of the reactive amine, while the bicyclic framework imposes conformational rigidity, making it a valuable scaffold in medicinal chemistry and enantioselective catalysis .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
AUVFTKSYBSBNAS-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CN |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
The bicyclic 2-azabicyclo[2.2.1]heptane skeleton is commonly synthesized via intramolecular cyclization reactions starting from suitably functionalized cyclopentane or cyclohexane derivatives. Methods include:
- Intramolecular nucleophilic substitution or ring-closing reactions involving nitrogen nucleophiles to form the azabicyclic ring system.
- Use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry (1S,3R,4R) is obtained.
Introduction of the tert-Butyl Carboxylate Group
- The carboxylate group is introduced as a tert-butyl ester to enhance stability and facilitate purification.
- This is typically achieved by esterification of the corresponding carboxylic acid intermediate with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base such as triethylamine.
Installation of the Aminomethyl Group at Position 3
- The aminomethyl substituent is introduced via reductive amination or nucleophilic substitution.
- A common approach involves converting a 3-formyl or 3-hydroxymethyl intermediate to the aminomethyl derivative by reaction with ammonia or an amine source followed by reduction.
- Reductive amination is often performed using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions to preserve stereochemistry.
Purification and Characterization
- Purification is generally achieved by flash chromatography using solvent systems such as hexane/ethyl acetate or dichloromethane/methanol mixtures.
- Characterization includes NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity (typically >97%).
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bicyclic core formation | Intramolecular cyclization, chiral catalysts | Formation of azabicyclo[2.2.1]heptane scaffold with stereocontrol |
| 2 | Esterification | tert-Butyl chloroformate, base (e.g., TEA) | Introduction of tert-butyl ester at C-2 |
| 3 | Reductive amination | Ammonia or amine, NaBH3CN or catalytic hydrogenation | Conversion of aldehyde/hydroxymethyl to aminomethyl group at C-3 |
| 4 | Purification | Flash chromatography (hexane/ethyl acetate, DCM/MeOH) | Isolation of pure compound (>97% purity) |
| 5 | Characterization | NMR, MS, elemental analysis | Confirmation of structure and stereochemistry |
Research Findings and Optimization Notes
- The stereochemical integrity of the bicyclic core is crucial; thus, mild reaction conditions and selective reagents are preferred to avoid epimerization.
- Use of protecting groups during intermediate steps can improve yields and selectivity.
- Solvent choice (e.g., dichloromethane, acetonitrile) and temperature control (room temperature to reflux) significantly affect reaction rates and product purity.
- Recent patent literature suggests asymmetric hydroformylation and selective reductions as advanced methods to access key intermediates with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the aminomethyl group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Alcohols, primary amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Agriculture: It can be utilized in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In receptor binding, it can mimic or block the action of natural ligands, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Structure: Replaces the aminomethyl group with hydroxymethyl.
- Key Differences: Reactivity: The hydroxyl group enables oxidation to aldehydes/ketones or esterification, unlike the nucleophilic amine. Applications: Primarily used as an intermediate for further functionalization (e.g., converting hydroxyl to amine via Mitsunobu reactions) . Molecular Weight: 227.30 (vs. 226.3 for the aminomethyl analog) .
tert-butyl (1S,3R,4R)-3-(isothiocyanatomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Structure: Substitutes aminomethyl with isothiocyanate (-N=C=S).
- Key Differences :
tert-butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Stereochemical and Positional Isomers
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Structure: Amino group at position 5 instead of 3.
(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Structure : Benzimidazolyl substituent at position 3.
- Key Differences: Applications: Used in Suzuki-Miyaura cross-coupling reactions (due to bromine), unlike the aminomethyl analog .
Ring System Modifications
tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure : 7-membered ring with an oxygen atom (7-oxa) and cyclopropane moiety.
- Key Differences :
tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Comparative Data Table
Biological Activity
Tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol, this compound exhibits significant interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its rigid bicyclic framework, which includes a tert-butyl ester group and an aminomethyl side chain. This structural arrangement allows for the formation of hydrogen bonds and electrostatic interactions with biological molecules, potentially influencing enzyme activity and receptor signaling pathways.
Research has indicated that this compound interacts with specific enzymes and receptors. These interactions may modulate their activity, which is critical for understanding the compound's therapeutic effects. The compound's ability to form hydrogen bonds enhances its affinity towards biological targets.
Enzyme Interaction Studies
Studies have shown that the compound can influence enzyme kinetics through competitive inhibition or allosteric modulation. For example, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, suggesting potential applications in neuropharmacology.
Receptor Binding Affinity
The binding affinity of this compound for various receptors has been evaluated through radiolabeled ligand displacement assays. Results indicate that this compound exhibits significant binding affinity for certain G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to elucidate its unique properties.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | Similar bicyclic structure | Different functional group positioning |
| Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Contains diazabicyclic framework | Variations in nitrogen placement |
| Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Also features diazabicyclic structure | Stereochemical differences affecting reactivity |
This table highlights how variations in stereochemistry and functional groups can lead to differences in biological activity among similar compounds.
Neuropharmacological Applications
A study focusing on the neuropharmacological effects of this compound demonstrated its potential as a modulator of neurotransmitter systems involved in mood regulation and cognitive function. In vivo experiments showed that administration of this compound led to significant improvements in behavioral models related to anxiety and depression.
Antioxidant Activity
Another investigation evaluated the antioxidant properties of the compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that this compound possesses notable antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
